Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate
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Description
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate, also known as MDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDG is a glycine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthetic Pathways and Chemical Properties Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate is a compound that has been explored in various synthetic pathways, contributing to the development of new chemical entities. The synthetic methodologies involving this compound often aim to introduce novel functional groups or to enable the construction of complex molecular architectures. For instance, the compound has been utilized in the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinates, showcasing its versatility in organic synthesis and potential applications in creating biologically active molecules or materials with unique properties (Le Zhi-ping, 2008).
Biological and Medicinal Research In the realm of biological and medicinal research, derivatives of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate have been synthesized and evaluated for various biological activities. These activities include antimicrobial and antifungal properties, which are critical for developing new therapeutics against resistant strains of bacteria and fungi. For example, research has identified compounds synthesized from reactions involving pyrrolidine derivatives that exhibit significant antimicrobial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (R. Vaickelionienė et al., 2011).
Pharmacological Exploration The compound's derivatives have also been explored for their pharmacological properties, particularly as inhibitors of specific biological targets. This exploration is crucial for drug discovery, providing insights into the compound's mechanism of action and its potential therapeutic benefits. The structure-activity relationship studies, based on modifications of the pyrrolidine ring, contribute to understanding how chemical changes affect biological activity and can lead to the discovery of potent and selective drugs for various diseases (J. Obniska et al., 2020).
properties
IUPAC Name |
methyl 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-12(17)8-14-10-7-11(16)15(13(10)18)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVSLSAFAIQADW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386812 |
Source
|
Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate | |
CAS RN |
471917-05-2 |
Source
|
Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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